Cas no 104-95-0 (4-Bromothioanisole)
4-Bromothioanisole Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromothioanisole
- 4-BROMOPHENYL METHYL SULFIDE
- P-BROMOPHENYL METHYL SULFIDE
- P-BROMO THIOANISOLE
- 1-Bromo-4-(methylsulfanyl)benzene
- 4-Bromo(methylthio)benzene
- Methyl 4-bromophenylsulfide
- p-(Methylthio)phenyl bromide
- p-Bromo(methylthio)benzene
- Sulfide, p-bromophenyl methyl
- 4-Bromophenyl methyl sulphide
- 4-Bromo-1-(methylthio)benzene
- 4-Bromo
- 4-(methylthio)bromobenzene
- (4-bromophenyl)(methyl)sulfane
- 1-Bromo-4-(methylthio)benzene
- 1-bromo-4-methylsulfanylbenzene
- 4-Brom-thioanisol
- 4-Bromothioanisole,97%
- 4-BROMOTHIOANISOLE 98%
- 4-Bromothioanisole, 98+%
- p-Bromothioanisole
- Benzene, 1-bromo-4-(methylthio)-
- 4-bromo-thioanisole
- bromothioanisole, 4-
- YEUYZNNBXLMFCW-UHFFFAOYSA-N
- 4-Bromophenyl methy
- EINECS 203-255-8
- 104-95-0
- NSC-73383
- A1-01418
- 1-Bromo-4-(methylsulfanyl)benzene #
- 1-bromo-4-methylsulfanyl benzene
- NSC 73383
- SR-01000637437-1
- 1-bromanyl-4-methylsulfanyl-benzene
- A801109
- InChI=1/C7H7BrS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H
- PS-3317
- AMY28665
- NS00023333
- 4-bromo thioanisole
- CCG-47846
- NSC73383
- EN300-85723
- HMS544J07
- 1-bromo-4-methylthiobenzene
- SCHEMBL116401
- AKOS005203074
- J-620001
- DTXSID90146209
- STR07698
- B2024
- FT-0617926
- MFCD00000102
- J-200066
- Maybridge1_001085
- AC-12422
- SY020038
- CS-W015471
- 4-Bromothioanisole, 97%
-
- MDL: MFCD00000102
- Inchi: 1S/C7H7BrS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
- InChI Key: YEUYZNNBXLMFCW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)SC
- BRN: 1906693
Computed Properties
- Exact Mass: 201.94500
- Monoisotopic Mass: 201.945184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 77
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 25.3
Experimental Properties
- Color/Form: White to light yellow solid.
- Density: 1.5027 (estimate)
- Melting Point: 36.0 to 40.0 deg-C
- Boiling Point: 250°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.624
- PSA: 25.30000
- LogP: 3.17100
- Sensitiveness: Stench
- FEMA: 2681
- Solubility: Not determined
4-Bromothioanisole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:UN 3335
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- HazardClass:IRRITANT, STENCH
- Storage Condition:0-10°C
- Risk Phrases:R22; R36/37/38
- Safety Term:S26;S37/39
4-Bromothioanisole Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Bromothioanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2024-25g |
4-Bromothioanisole |
104-95-0 | 99.0%(GC) | 25g |
¥390.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B648A-5g |
4-Bromothioanisole |
104-95-0 | 99% | 5g |
¥98.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B648A-25g |
4-Bromothioanisole |
104-95-0 | 99% | 25g |
¥230.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B648A-100g |
4-Bromothioanisole |
104-95-0 | 99% | 100g |
¥620.0 | 2022-05-30 | |
| Fluorochem | 003696-1g |
4-Bromothioanisole |
104-95-0 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 003696-5g |
4-Bromothioanisole |
104-95-0 | 98% | 5g |
£14.00 | 2022-03-01 | |
| Fluorochem | 003696-25g |
4-Bromothioanisole |
104-95-0 | 98% | 25g |
£25.00 | 2022-03-01 | |
| Fluorochem | 003696-100g |
4-Bromothioanisole |
104-95-0 | 98% | 100g |
£70.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101844-250g |
4-Bromothioanisole |
104-95-0 | 98% | 250g |
¥1699.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101844-25g |
4-Bromothioanisole |
104-95-0 | 98% | 25g |
¥150.90 | 2023-09-04 |
4-Bromothioanisole Suppliers
4-Bromothioanisole Related Literature
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Miriam Oberholzer,Christian M. Frech Green Chem. 2013 15 1678
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Gang Hu,Jiaxi Xu,Pingfan Li Org. Biomol. Chem. 2018 16 4151
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Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293
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4. Cooperativity and steric hindrance: important factors in the binding of α-cyclodextrin with para-substituted aryl alkyl sulfides, sulfoxides and sulfonesD. Martin Davies,Michael E. Deary J. Chem. Soc. Perkin Trans. 2 1995 1287
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5. Effect of α-cyclodextrin on the oxidation of aryl alkyl sulfides by peracidsD. Martin Davies,Michael E. Deary J. Chem. Soc. Perkin Trans. 2 1996 2423
Additional information on 4-Bromothioanisole
4-Bromothioanisole (CAS No. 104-95-0): A Comprehensive Overview
4-Bromothioanisole, also known by its CAS registry number CAS No. 104-95-0, is a chemical compound that has garnered significant attention in various fields of research and industry. This compound is a brominated derivative of thioanisole, which itself is a sulfur-containing analog of anisole. The presence of the bromine atom at the para position of the aromatic ring imparts unique chemical and physical properties to this compound, making it valuable in diverse applications.
The molecular formula of 4-Bromothioanisole is C7H6BrS, and its molecular weight is approximately 203.07 g/mol. The compound exists as a white crystalline solid with a melting point around 88°C and a boiling point of 265°C under standard conditions. Its solubility in common solvents such as water is low, but it exhibits good solubility in organic solvents like dichloromethane and ethyl acetate, which facilitates its use in various chemical reactions.
One of the key areas where 4-Bromothioanisole has found significant application is in organic synthesis. The bromine atom serves as an excellent leaving group, making this compound a valuable substrate for nucleophilic substitution reactions. Recent studies have highlighted its utility in the synthesis of bioactive compounds, including potential drug candidates for treating various diseases such as cancer and neurodegenerative disorders.
In the field of materials science, 4-Bromothioanisole has been explored as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its sulfur-containing aromatic ring provides a platform for coordinating with metal ions, enabling the construction of highly porous and functional materials with applications in gas storage, catalysis, and sensing technologies.
The synthesis of 4-Bromothioanisole typically involves bromination reactions starting from thioanisole or its derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the production costs and enhancing the scalability of this process. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the bromination process while maintaining high yields.
In terms of safety and handling, 4-Bromothioanisole should be treated with care due to its potential to cause skin and eye irritation. Proper personal protective equipment (PPE) should be worn during handling, and storage should be in a cool, dry place away from incompatible materials such as strong oxidizing agents.
The demand for 4-Bromothioanisole has been rising due to its versatility across multiple industries. Researchers continue to explore new applications and optimize existing processes to further enhance its utility. With ongoing advancements in synthetic methodologies and material science, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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